molecular formula C34H36F3N3O8 B1400383 (R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate CAS No. 885340-12-5

(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate

Cat. No. B1400383
M. Wt: 671.7 g/mol
InChI Key: BAYQIJBUNUHEKS-GNAFDRTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate is a useful research compound. Its molecular formula is C34H36F3N3O8 and its molecular weight is 671.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Silodosin : A process for synthesizing Silodosin, which involves the use of similar chemical structures to (R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate, has been described. This process includes several steps such as condensation, resolution with L-mandelic acid, protection, hydrolysis, cyano hydrolysis, and substitution, yielding an overall yield of about 6.6% (Huixin, 2015).

  • Novel Copolymers of Styrene : Research on oxy ring-substituted propyl 2-cyano-3-phenyl-2-propenoates, which are structurally related to the compound , has led to the synthesis and copolymerization with styrene. These compounds were synthesized using a Knoevenagel condensation process and characterized by various methods including IR, 1H, and 13C-NMR (Kharas et al., 2016).

Pharmacological Applications

  • Pharmacological Characterization of Related Compounds : A study on Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate Hydrochloride (SAR150640), a compound with structural similarities, revealed its potential as a β3-adrenoceptor agonist for the treatment of preterm labor. The study demonstrated its effectiveness in inhibiting spontaneous contractions in human near-term myometrial strips (Croci et al., 2007).

Agricultural Applications

  • Herbicide Efficacy : The efficacy of compounds such as CGA 82725 and fluazifop, which have structural elements in common with the subject compound, has been evaluated in controlling johnsongrass in cotton. These studies highlight the potential agricultural applications of similar compounds (Carter & Keeley, 1987).

properties

IUPAC Name

3-[7-cyano-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propyl benzoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34F3N3O4.C2H2O4/c1-23(37-13-17-40-28-10-5-6-11-29(28)42-22-32(33,34)35)18-24-19-26-12-15-38(30(26)27(20-24)21-36)14-7-16-41-31(39)25-8-3-2-4-9-25;3-1(4)2(5)6/h2-6,8-11,19-20,23,37H,7,12-18,22H2,1H3;(H,3,4)(H,5,6)/t23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYQIJBUNUHEKS-GNAFDRTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOC(=O)C3=CC=CC=C3)NCCOC4=CC=CC=C4OCC(F)(F)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36F3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735625
Record name Oxalic acid--3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate

CAS RN

885340-12-5
Record name Oxalic acid--3-{7-cyano-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl benzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate
Reactant of Route 2
Reactant of Route 2
(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate
Reactant of Route 3
(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate
Reactant of Route 4
(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate
Reactant of Route 5
Reactant of Route 5
(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate
Reactant of Route 6
Reactant of Route 6
(R)-3-(7-Cyano-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indolin-1-yl)propyl benzoate oxalate

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